molecular formula C9H16ClNO B1598076 2-chloro-N-cyclohexyl-N-methylacetamide CAS No. 2567-56-8

2-chloro-N-cyclohexyl-N-methylacetamide

Cat. No.: B1598076
CAS No.: 2567-56-8
M. Wt: 189.68 g/mol
InChI Key: IDPRDGUWSUCLQM-UHFFFAOYSA-N
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Description

2-chloro-N-cyclohexyl-N-methylacetamide is an organic compound with the molecular formula C9H16ClNO. It is a chlorinated amide, characterized by the presence of a chloro group attached to the acetamide moiety, along with cyclohexyl and methyl substituents. This compound is used in various chemical and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-chloro-N-cyclohexyl-N-methylacetamide can be synthesized through the reaction of N-methylcyclohexylamine with chloroacetyl chloride. The reaction typically occurs in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

N-methylcyclohexylamine+chloroacetyl chlorideThis compound+HCl\text{N-methylcyclohexylamine} + \text{chloroacetyl chloride} \rightarrow \text{this compound} + \text{HCl} N-methylcyclohexylamine+chloroacetyl chloride→this compound+HCl

The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for large-scale synthesis. Continuous flow reactors and automated systems are often employed to ensure consistent product quality and yield. The use of advanced purification techniques, such as distillation and crystallization, is also common to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-cyclohexyl-N-methylacetamide undergoes various chemical reactions, including:

    Nucleophilic substitution: The chloro group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Hydrolysis: The compound can be hydrolyzed to yield the corresponding carboxylic acid and amine.

    Reduction: Reduction of the amide group can lead to the formation of the corresponding amine.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., dimethylformamide) are commonly used.

    Hydrolysis: Acidic or basic conditions (e.g., hydrochloric acid or sodium hydroxide) are employed to hydrolyze the amide bond.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used to reduce the amide to an amine.

Major Products Formed

    Nucleophilic substitution: Products depend on the nucleophile used, such as azides or thiocyanates.

    Hydrolysis: The major products are cyclohexylamine and chloroacetic acid.

    Reduction: The major product is N-cyclohexyl-N-methylamine.

Scientific Research Applications

2-chloro-N-cyclohexyl-N-methylacetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-chloro-N-cyclohexyl-N-methylacetamide depends on its application. In nucleophilic substitution reactions, the chloro group acts as a leaving group, allowing nucleophiles to attack the carbonyl carbon. In biological systems, its mechanism of action is less well-defined but may involve interactions with cellular proteins and enzymes, leading to antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-methylacetamide
  • 2-chloro-N-ethylacetamide
  • N-cyclohexyl-2,2-dichloro-N-methylacetamide
  • 2-chloro-N-methoxy-N-methylacetamide

Uniqueness

2-chloro-N-cyclohexyl-N-methylacetamide is unique due to the presence of both cyclohexyl and methyl groups, which confer specific steric and electronic properties. These properties influence its reactivity and make it suitable for specific applications where other similar compounds may not be as effective .

Properties

IUPAC Name

2-chloro-N-cyclohexyl-N-methylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16ClNO/c1-11(9(12)7-10)8-5-3-2-4-6-8/h8H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDPRDGUWSUCLQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCCC1)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20365204
Record name 2-chloro-N-cyclohexyl-N-methylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20365204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2567-56-8
Record name 2-chloro-N-cyclohexyl-N-methylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20365204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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